2-Ethyl-2-propylmalonic acid

Description

Contextualization within Dicarboxylic Acid Chemistry

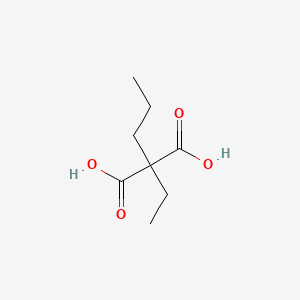

2-Ethyl-2-propylmalonic acid, with the chemical formula C8H14O4, is a disubstituted derivative of malonic acid. nih.gov Malonic acid itself, also known as propanedioic acid, is the second smallest aliphatic dicarboxylic acid. wikipedia.org Dicarboxylic acids are organic compounds containing two carboxyl functional groups (-COOH). The presence of these two acidic groups allows for a variety of chemical reactions, making them important building blocks in organic synthesis. atamanchemicals.com

The reactivity of malonic acid and its derivatives is largely centered around the methylene (B1212753) group (-CH2-) positioned between the two carboxyl groups. This methylene group is particularly acidic due to the electron-withdrawing effect of the adjacent carboxyls, which stabilize the resulting carbanion (enolate). This property is fundamental to the malonic ester synthesis, a classic method for preparing a wide range of carboxylic acids. scirp.orgresearchgate.net

In the case of this compound, the central carbon is fully substituted with an ethyl and a propyl group, in addition to the two carboxyl groups. This structural feature distinguishes it from malonic acid and its monosubstituted derivatives, influencing its physical properties and synthetic utility.

Historical Development of Substituted Malonic Acid Synthesis

The synthesis of malonic acid was first achieved in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.orgatamanchemicals.com The development of methods to synthesize substituted malonic acids followed, driven by their utility in creating more complex molecules. A cornerstone of this is the malonic ester synthesis, which allows for the introduction of one or two alkyl groups onto the central carbon of a malonic ester, such as diethyl malonate. scirp.orgresearchgate.net

This synthesis typically involves the following key steps:

Enolate Formation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the malonic ester, forming a stable enolate.

Alkylation: The enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a monoalkylated malonic ester.

Second Alkylation (for disubstituted acids): The process can be repeated with another alkyl halide to introduce a second, different alkyl group, leading to a dialkylated malonic ester. scirp.orgresearchgate.net

Hydrolysis: The resulting dialkylated malonic ester is then hydrolyzed, typically under basic conditions using a reagent like potassium hydroxide (B78521), to convert the ester groups into carboxylate salts. scirp.orgresearchgate.netulb.ac.be

Acidification: Finally, acidification of the carboxylate salts yields the disubstituted malonic acid. ulb.ac.be

This well-established sequence of reactions provides a versatile and reliable route to a wide array of substituted malonic acids, including this compound. scirp.orgresearchgate.net

Significance of this compound in Modern Organic Synthesis

This compound and its corresponding esters are valuable intermediates in modern organic synthesis. Their primary significance lies in their role as precursors to other more complex molecules.

One of the most important transformations of disubstituted malonic acids is decarboxylation . When heated, these compounds readily lose a molecule of carbon dioxide to form a substituted carboxylic acid. scirp.orgresearchgate.net This reaction is often a key step in multi-step synthetic sequences. The decarboxylation can be carried out under thermal conditions, sometimes in the presence of a high-boiling solvent or a catalyst. scirp.org More recently, microwave-assisted methods have been developed to accelerate this process under solvent- and catalyst-free conditions. scirp.orgresearchgate.net

The ability to synthesize this compound and subsequently decarboxylate it provides a strategic pathway to 2-ethyl-2-propylacetic acid. This highlights the importance of substituted malonic acids as "building blocks" that allow for the controlled construction of carbon skeletons in organic molecules.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol nih.gov |

| IUPAC Name | 2-ethyl-2-propylpropanedioic acid nih.gov |

| Melting Point | 90-93 °C scirp.orgresearchgate.net |

| Appearance | White solid scirp.orgresearchgate.net |

Synthesis of this compound

The synthesis of this compound typically proceeds via the hydrolysis of its corresponding diester, diethyl 2-ethyl-2-propylmalonate. scirp.orgresearchgate.net

| Step | Reagents and Conditions | Product |

| Alkylation of Diethyl Propylmalonate | 1. Base (e.g., NaHMDS or t-BuOK) in THF 2. Ethyl halide | Diethyl 2-ethyl-2-propylmalonate |

| Hydrolysis | Potassium hydroxide (KOH) in an ethanol-water mixture, reflux scirp.orgresearchgate.net | This compound |

Key Reactions of this compound

| Reaction | Reagents and Conditions | Product |

| Decarboxylation | Heat (conventional or microwave irradiation) scirp.orgresearchgate.net | 2-Ethyl-2-propylacetic acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-ethyl-2-propylpropanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-3-5-8(4-2,6(9)10)7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

GDYPOKOVVJLYCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2 Propylmalonic Acid

Classical Malonic Ester Synthesis and Variants

The malonic ester synthesis is a cornerstone reaction in organic chemistry for preparing carboxylic acids with two additional carbons than the starting alkyl halide. libretexts.org The synthesis begins with a malonic ester, most commonly diethyl malonate, due to the acidity of its α-hydrogens (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. libretexts.orglibretexts.org This acidity facilitates the formation of a stabilized enolate ion, which can then act as a nucleophile to attack an electrophilic alkyl halide. fiveable.meorganicchemistrytutor.com For a disubstituted product like 2-ethyl-2-propylmalonic acid, this alkylation step is performed twice before the final hydrolysis and decarboxylation steps. libretexts.orgchemistnotes.com

The initial and crucial step of the malonic ester synthesis is the deprotonation of the α-carbon to form a resonance-stabilized enolate. libretexts.org The choice of base and solvent is critical for the efficiency and success of this step.

The α-hydrogens of diethyl malonate are acidic enough to be removed by a strong base. wikipedia.org Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used and effective base for this purpose, as it readily converts the malonic ester into its enolate ion. libretexts.orgchemistnotes.com The use of an alkoxide base that matches the ester's alcohol portion (e.g., ethoxide for ethyl esters) is a standard practice to prevent transesterification reactions, which could lead to a mixture of ester products. wikipedia.org

Other strong bases, such as sodium hydride (NaH), are also effective for enolate formation. NaH offers the advantage of an irreversible deprotonation, driving the reaction to completion. Hexamethyldisilazane (HMDS) and its salts (like LiHMDS or NaHMDS) are powerful, non-nucleophilic bases that can also be employed to generate the enolate cleanly.

| Base | Formula | Key Characteristics |

| Sodium Ethoxide | NaOCH₂CH₃ | Commonly used, effective, prevents transesterification with ethyl esters. libretexts.orgwikipedia.org |

| Sodium Hydride | NaH | Strong, non-nucleophilic base that provides irreversible deprotonation. |

| Sodium Hexamethyldisilazide | NaN(Si(CH₃)₃)₂ | Strong, sterically hindered, non-nucleophilic base. |

The choice of solvent plays a significant role in the enolate formation and subsequent alkylation steps. Ethanol is a common solvent when using sodium ethoxide, as the base is often prepared and used in an ethanol solution. libretexts.org The protic nature of ethanol can solvate both the base and the resulting enolate.

Aprotic polar solvents like Tetrahydrofuran (B95107) (THF) are also widely used, particularly with bases like sodium hydride. THF is effective at solvating the cation of the base and does not interfere with the enolate or the alkylation reaction. The optimization of the solvent system is key to ensuring high yields and minimizing side reactions. fiveable.me

Once the enolate is formed, it acts as a potent nucleophile, attacking an alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond at the α-position. organicchemistrytutor.comuomustansiriyah.edu.iq

To synthesize this compound, a sequential dialkylation is necessary. libretexts.org After the initial enolate formation, an ethyl halide (e.g., ethyl bromide or ethyl iodide) is introduced. The enolate attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group and forming diethyl ethylmalonate. organicchemistrytutor.com

This mono-alkylated ester still possesses one acidic α-hydrogen. libretexts.org Therefore, the process of enolate formation is repeated using a strong base. chemistnotes.com The resulting ethylmalonate enolate is then treated with a propyl halide (e.g., propyl bromide or propyl iodide). A second SN2 reaction occurs, yielding the key intermediate, diethyl ethylpropylmalonate. organicchemistrytutor.com The order of addition of the alkyl halides (ethyl first, then propyl, or vice versa) is generally not critical to the outcome.

The alkylation reactions are subject to the typical constraints of SN2 reactions, favoring primary alkyl halides like ethyl and propyl halides. libretexts.org Secondary halides react less efficiently, and tertiary halides are unsuitable as they lead to elimination reactions. libretexts.orguomustansiriyah.edu.iq

The alkylation of malonic esters is highly regioselective. The reaction occurs exclusively at the α-carbon due to the enhanced acidity of the protons at this position, which are flanked by two carbonyl groups. pharmaxchange.info

A potential issue in malonic ester synthesis is the formation of a mixture of mono- and dialkylated products. wikipedia.orgpharmaxchange.info However, for the synthesis of this compound, this potential for disubstitution is intentionally exploited. pharmaxchange.info By carefully controlling the stoichiometry (using at least one equivalent of base and alkyl halide for each alkylation step), the reaction can be driven towards the desired disubstituted product, diethyl ethylpropylmalonate. libretexts.org After the sequential addition of the ethyl and propyl groups, the resulting diester is hydrolyzed (typically with acid and heat), which cleaves the ester groups to carboxylic acids. The subsequent heating causes decarboxylation of the resulting substituted malonic acid to yield the final product, this compound. libretexts.orgopenochem.org

| Step | Reactants | Product |

| 1. First Enolate Formation | Diethyl malonate, Sodium ethoxide | Sodio-diethyl malonate |

| 2. First Alkylation | Sodio-diethyl malonate, Ethyl halide | Diethyl ethylmalonate |

| 3. Second Enolate Formation | Diethyl ethylmalonate, Sodium ethoxide | Sodio-diethyl ethylmalonate |

| 4. Second Alkylation | Sodio-diethyl ethylmalonate, Propyl halide | Diethyl ethylpropylmalonate |

| 5. Hydrolysis & Decarboxylation | Diethyl ethylpropylmalonate, H₃O⁺, Heat | This compound |

Alkylation Reactions

Microwave-Assisted Alkylation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates and often improve yields. In the context of the malonic ester synthesis, microwave irradiation can significantly reduce the time required for the alkylation steps. The process relies on the efficient heating of the polar reagents and solvents through dielectric polarization, leading to a rapid increase in temperature and reaction rate. ajrconline.org

The synthesis of the precursor, diethyl 2-ethyl-2-propylmalonate, involves a two-step alkylation of diethyl malonate. First, the malonic ester is deprotonated with a base like sodium ethoxide to form an enolate. This enolate is then treated with a primary alkyl halide, such as ethyl iodide. orgsyn.org This process can be repeated with a second alkyl halide, propyl bromide, to introduce the second substituent. organicchemistrytutor.com Microwave assistance can be applied to one or both of these alkylation steps. The use of microwave irradiation has been shown to reduce reaction times from hours to mere minutes in various organic reactions, including the synthesis of heterocyclic compounds and Knoevenagel condensations. arabjchem.orgresearchgate.netnih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which minimizes side reactions that can occur with prolonged heating under conventional methods. scirp.org

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference Context |

| Benzimidazole Synthesis | ~1 hour (reflux) | 10 minutes | General comparison of heating methods. ajrconline.org |

| Benzoic Acid Synthesis | ~30 minutes (reflux) | 10 minutes | General comparison of heating methods. ajrconline.org |

| Arylation of Malonate | High Temperature, Long Duration | Short Reaction Time | Synthesis of α-aryl malonates. arabjchem.org |

This table illustrates the typical time savings achieved with microwave assistance in related organic syntheses.

Phase-Transfer Catalysis in Alkylation Processes

Phase-transfer catalysis (PTC) offers a practical and efficient alternative for the alkylation of malonic esters by facilitating reactions between reactants located in different immiscible phases. mdpi.com In a typical PTC setup for malonate alkylation, the malonic ester resides in an organic solvent, while the deprotonating agent, such as aqueous sodium or potassium hydroxide (B78521), is in an aqueous phase.

The mechanism involves a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), which transports the malonate anion from the aqueous phase to the organic phase. bcrec.id Once in the organic phase, the nucleophilic malonate enolate can react with the alkyl halide (e.g., ethyl bromide or propyl bromide), which is also dissolved in the organic solvent. frontiersin.orgresearchgate.net This technique circumvents the need for anhydrous conditions or the use of metallic sodium to prepare sodium ethoxide, making the procedure safer and more convenient. masterorganicchemistry.com The efficiency of the PTC process can be enhanced by factors such as agitation speed and the presence of ultrasound, which increases the interfacial area between the phases and accelerates the reaction rate. bcrec.id

| Catalyst | Reactants | Conditions | Outcome | Reference Context |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | 2,2-diphenylethyl tert-butyl α-methylmalonate + Benzyl Bromide | 50% KOH, Toluene, -40°C | High yield (75%) and enantioselectivity (95% ee). | Enantioselective PTC α-alkylation. frontiersin.org |

| Tetrabutylammonium bromide (TBAB) | β-naphthol + Ethyl 2-bromoacetate | K2CO3, Ultrasound | Significantly enhanced reaction rate compared to conventional methods. | Ultrasound-promoted PTC synthesis. bcrec.id |

| Various | Adipic Acid + 1-bromobutane | NaOH, Dodecane | Investigation of kinetics and optimization of water content. | PTC esterification of organic acids. mdpi.com |

This table provides examples of phase-transfer catalysts and conditions used in alkylation and esterification reactions.

Hydrolysis of Malonic Esters to the Diacid

Following the successful dialkylation of the malonic ester to form diethyl 2-ethyl-2-propylmalonate, the final step in synthesizing the target compound is the hydrolysis of both ester groups to yield this compound. jove.comucalgary.ca This transformation is a critical step that converts the ester functionalities into carboxylic acids. organicchemistrytutor.compatsnap.com

Acidic and Basic Hydrolysis Conditions

The hydrolysis of the disubstituted malonic ester can be accomplished under either basic or acidic conditions. organicchemistrytutor.com

Basic Hydrolysis (Saponification): This is the most common method and involves heating the ester with a strong base, such as aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH). nih.govresearchgate.net The reaction, known as saponification, proceeds via nucleophilic acyl substitution to yield the dicarboxylate salt (e.g., dipotassium (B57713) 2-ethyl-2-propylmalonate). libretexts.orglibretexts.org In a subsequent step, the reaction mixture is cooled and acidified with a strong mineral acid, like hydrochloric acid (HCl), to protonate the carboxylate anions and precipitate the final this compound. askfilo.com

Acidic Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or a mixture of hydrobromic and acetic acids. organicchemistrytutor.combeilstein-journals.org This method directly yields the dicarboxylic acid in a single step. masterorganicchemistry.com However, acidic hydrolysis is an equilibrium process, and the conditions required, particularly high temperatures, can sometimes promote the subsequent decarboxylation of the product. beilstein-journals.org

| Method | Reagents | Intermediate | Final Product | Key Features |

| Basic Hydrolysis | 1. KOH or NaOH, H₂O/EtOH, Heat 2. HCl or H₂SO₄ (acidification) | Dicarboxylate Salt | This compound | Irreversible first step; requires a separate acidification step. organicchemistrytutor.comaskfilo.com |

| Acidic Hydrolysis | H₂SO₄ or HBr/AcOH, H₂O, Heat | None | This compound | Reversible, single-step process; risk of decarboxylation under harsh conditions. organicchemistrytutor.combeilstein-journals.org |

This table compares the conditions and characteristics of acidic versus basic hydrolysis of the dialkylated malonic ester.

Reaction Kinetics and Selectivity in Hydrolysis

The kinetics of ester hydrolysis are influenced by factors such as temperature, reagent concentration, and the nature of the catalyst. Basic hydrolysis is generally faster and more efficient for complete conversion because the first step, saponification, is irreversible. In contrast, acid-catalyzed hydrolysis is a reversible process.

The primary selectivity challenge in this step is not partial versus complete hydrolysis but rather preventing the premature decarboxylation of the this compound product. beilstein-journals.org Substituted malonic acids are β-dicarboxylic acids, which are susceptible to losing carbon dioxide upon heating. ucalgary.capatsnap.com This tendency is particularly pronounced under the vigorous acidic conditions and high temperatures that might be used for hydrolysis. researchgate.netbeilstein-journals.org Therefore, careful control of the reaction temperature is crucial if the dicarboxylic acid is the desired final product and not the decarboxylated carboxylic acid.

Interestingly, selectivity can be deliberately controlled to achieve monohydrolysis. Studies have shown that using a carefully controlled amount of base (approximately one equivalent) can selectively hydrolyze only one of the two ester groups, yielding a malonic acid half-ester. researchgate.netjst.go.jp This demonstrates that the reaction can be directed, though the synthesis of the diacid requires conditions that ensure complete hydrolysis of both ester groups.

Alternative and Emerging Synthetic Routes

While the malonic ester synthesis is the classical and most reliable method for preparing this compound, researchers continue to explore alternative routes that may offer improved efficiency, milder conditions, or access to novel derivatives.

Carbonylation Approaches

Carbonylation reactions, which involve the introduction of a carbonyl group into a substrate using carbon monoxide, represent a powerful strategy in organic synthesis for creating carboxylic acids. While the application of carbonylation to directly synthesize a specifically substituted malonic acid like this compound is not a widely established method, it represents a potential area of synthetic exploration. Such an approach would likely involve the development of a catalytic cycle capable of the double carbonylation of a suitable hydrocarbon precursor. The development of such catalytic systems remains a significant challenge in synthetic chemistry.

Biocatalytic Synthesis of Malonic Acid Derivatives

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often operating under mild conditions with high specificity. mdpi.com While direct biocatalytic synthesis of this compound is not extensively documented, principles from related enzymatic processes for malonic acid and its derivatives can be applied.

Enzymatic approaches, particularly using lipases, have been successfully employed for the synthesis of various esters, including polyesters derived from malonate derivatives. maynoothuniversity.iemdpi.com For instance, immobilized Candida antarctica lipase (B570770) B has been used to catalyze polycondensation reactions involving dimethyl malonate in solvent-less conditions, demonstrating the potential of enzymes to handle malonate substrates. maynoothuniversity.ie

Metabolic engineering presents another avenue for producing malonic acid and its precursors in microorganisms like Yarrowia lipolytica. researchgate.net By introducing and optimizing specific metabolic pathways, such as those involving malonyl-CoA hydrolase, the production titers of malonic acid can be significantly enhanced. researchgate.net While this has been focused on the parent malonic acid, engineered microbial systems could potentially be adapted to produce alkylated derivatives by introducing appropriate precursor molecules and specialized enzymes.

The primary challenge in the biocatalytic synthesis of sterically hindered compounds like this compound is enzyme activity and substrate specificity. Lipase-catalyzed esterification can be difficult when branched acids are used as substrates. mdpi.com However, the development of novel enzymes with broader substrate scopes and the optimization of reaction conditions are active areas of research that could enable efficient biocatalytic routes to such molecules. nih.gov

Electrochemical Synthesis Methods for Related Malonic Acid Derivatives

Electrochemical methods provide a powerful and often greener alternative for organic synthesis, using electricity to drive reactions and avoiding the need for harsh chemical oxidants. researchgate.netresearchgate.net A notable application in this area is the electrochemical oxidative decarboxylation of disubstituted malonic acids. acs.orgorganic-chemistry.org

This method typically involves the electrolysis of a disubstituted malonic acid in the presence of a mediator, such as ammonia, in an alcohol solvent like methanol. researchgate.netacs.org The process proceeds through the formation of a radical intermediate, followed by the loss of carbon dioxide to generate valuable synthetic intermediates. acs.org For example, the electrolysis of various disubstituted malonic acids can yield dimethoxy ketals in good to excellent yields. researchgate.netorganic-chemistry.org These ketals can then be easily converted to the corresponding ketones in a one-pot operation by treatment with aqueous acid. acs.org

The functional group tolerance of this electrochemical method is broad, accommodating esters, alkenes, alkynes, and aromatic groups, which highlights its versatility. acs.orgorganic-chemistry.org The reactions are conducted under mild, constant current conditions, often in an undivided cell, which simplifies the experimental setup. nih.gov This methodology has been applied to the synthesis of unnatural amino acids and other complex molecules, demonstrating its potential for constructing compounds with quaternary carbon centers, a key feature of this compound. nih.gov

Table 1: Examples of Electrochemical Oxidative Decarboxylation of Disubstituted Malonic Acids

| Starting Malonic Acid Derivative | Product Type | Reported Yield |

|---|---|---|

| Various Alkyl-Substituted Malonic Acids | Dimethoxy Ketals | Good to Excellent acs.org |

| Malonic Acids with Ester Functionality | Ketal/Ketone | Good acs.org |

| Malonic Acids with Alkene/Alkyne Groups | Ketal/Ketone | Good acs.org |

Control of Stereochemistry in the Synthesis of Chiral Analogues

When the two alkyl groups on the alpha-carbon of a malonic acid derivative are different, as in an ethyl-propyl substituted analogue where one group contains a chiral center, controlling the stereochemistry of that center becomes crucial. Asymmetric synthesis provides methods to achieve this control.

Asymmetric alkylation is a direct method for introducing chirality during the formation of the carbon-carbon bond at the α-position of the malonic ester. libretexts.orgwikipedia.org A prominent strategy involves the use of phase-transfer catalysis (PTC). In this approach, an α-monosubstituted malonic ester is alkylated in the presence of a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid. acs.org

This methodology has been shown to produce α,α-disubstituted products with high yields and high enantioselectivities. acs.org The catalyst forms a chiral ion pair with the enolate of the malonic ester, guiding the approach of the alkylating agent to one face of the enolate, thereby inducing asymmetry. The utility of this method has been demonstrated on a gram scale, indicating its potential for practical applications. acs.org

Another powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of chiral α,α-disubstituted acids, the starting material can be attached to a chiral auxiliary, such as an oxazolidinone or a chiral diol like (S,S)-cyclohexane-1,2-diol. nih.govresearchgate.net

Oxazolidinone Auxiliaries : Popularized by David Evans, these auxiliaries are reacted with an acid chloride to form an imide. The chiral environment created by the auxiliary directs the alkylation of the α-carbon. Deprotonation with a suitable base forms an enolate, which then reacts with an alkyl halide. The steric hindrance from the auxiliary's substituents guides the electrophile to attack from the less hindered face, resulting in a highly diastereoselective alkylation. wikipedia.org

Chiral Diol Auxiliaries : In another approach, a β-keto ester can be protected as a chiral acetal (B89532) using a chiral diol. The subsequent diastereoselective alkylation of the enol ether affords a product with a chiral quaternary carbon with high diastereomeric excess. nih.gov

Following the diastereoselective alkylation, the chiral auxiliary is cleaved to yield the desired optically active product. wikipedia.orgnih.gov These methods are highly effective for creating quaternary stereocenters, which are common in complex natural products and pharmaceutical agents. nih.govjst.go.jp

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic routes to improve efficiency and reduce environmental impact is a key goal in modern chemistry. For the synthesis of this compound, this involves enhancing yields and adopting principles of green chemistry.

The classical malonic ester synthesis is a robust and high-yielding method for preparing α-substituted and α,α-disubstituted carboxylic acids. masterorganicchemistry.comlibretexts.orgyoutube.com The process involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation. libretexts.org The high acidity of the α-protons (pKa ≈ 13) allows for easy deprotonation with a simple base like sodium ethoxide, forming an enolate that can be efficiently alkylated. youtube.com A second alkylation can be performed by repeating the deprotonation and alkylation steps before the final hydrolysis. wikipedia.org

Key strategies for enhancing yield in this synthesis include:

Choice of Base and Solvent : Using a base corresponding to the ester (e.g., sodium ethoxide for ethyl esters) prevents transesterification, which could lead to a mixture of products. wikipedia.org

Control of Reaction Conditions : Careful control of temperature and reaction time is crucial to prevent side reactions.

Purification : While the malonic ester synthesis often produces clean products, optimization of work-up and purification steps, such as aqueous work-ups for acidic products, can maximize the isolated yield. nih.gov

From a green chemistry perspective, using malonic acid itself as a biodegradable catalyst in other reactions has been explored. ui.ac.idsemanticscholar.org For the synthesis of its derivatives, developing solvent-free reaction conditions or using environmentally benign solvents are important considerations. maynoothuniversity.ie Furthermore, biocatalytic and electrochemical methods inherently offer greener alternatives by operating under milder conditions and reducing the use of toxic reagents. mdpi.comorganic-chemistry.org

Solvent-Free and Catalyst-Free Methodologies

The synthesis of 2,2-disubstituted malonic acids, such as this compound, has traditionally been dominated by the malonic ester synthesis pathway. uobabylon.edu.iqopenochem.org This well-established method involves the sequential alkylation of a malonic ester, typically diethyl malonate, using a strong base followed by hydrolysis and decarboxylation. organicchemistrytutor.comlibretexts.org However, this conventional route inherently relies on the use of solvents and stoichiometric amounts of base, positioning it outside the scope of true solvent-free and catalyst-free reactions.

In the classic malonic ester synthesis, a base like sodium ethoxide is used in an alcohol solvent (ethanol) to deprotonate the diethyl malonate, forming a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com This enolate then reacts with alkyl halides in a nucleophilic substitution reaction. uomustansiriyah.edu.iq To synthesize this compound, this process is performed sequentially with an ethyl halide and a propyl halide. Each step requires a stoichiometric equivalent of the base, which is consumed in the reaction, and a solvent to facilitate the interaction of the reactants.

Truly solvent-free and catalyst-free methodologies for the direct synthesis of this compound are not prominently featured in scientific literature. The alkylation steps, in particular, present challenges for solvent-free conditions due to the need for effective mixing and mass transfer between the solid base, the liquid ester, and the alkylating agent.

However, principles of green chemistry have spurred research into modifications that reduce solvent use and improve efficiency. Some approaches that move away from traditional methods include:

Phase-Transfer Catalysis: While not catalyst-free, this methodology can utilize a solid base like potassium carbonate in the presence of a phase-transfer catalyst. google.com This can reduce the need for anhydrous alcohol solvents, sometimes allowing the reaction to proceed in a non-polar organic solvent or with a significant reduction in the total solvent volume. google.com

Neat Decarboxylation: The final step in the synthesis, the decarboxylation of the substituted malonic acid intermediate, is often carried out under solvent-free (neat) conditions by heating the compound above its melting point until the evolution of carbon dioxide ceases. stackexchange.com This thermal process for decarboxylation is a common example of a solvent-free reaction in this synthetic sequence.

While the complete synthesis of this compound via a purely solvent-free and catalyst-free route from basic precursors remains a challenge, the field of green chemistry continues to drive innovation toward methodologies that minimize waste and energy consumption.

Atom Economy and Environmental Impact of Synthetic Routes

The concept of atom economy is a cornerstone of green chemistry, providing a measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the desired product, with no byproducts.

Step 1 & 2: Dialkylation CH₂(COOC₂H₅)₂ + 2 NaOC₂H₅ + C₂H₅Br + C₃H₇Br → C(C₂H₅)(C₃H₇)(COOC₂H₅)₂ + 2 NaBr + 2 C₂H₅OH

Step 3 & 4: Hydrolysis (Saponification) and Decarboxylation C(C₂H₅)(C₃H₇)(COOC₂H₅)₂ + 2 NaOH → C(C₂H₅)(C₃H₇)(COONa)₂ + 2 C₂H₅OH C(C₂H₅)(C₃H₇)(COONa)₂ + 2 HCl (acidification) → C(C₂H₅)(C₃H₇)(COOH)₂ + 2 NaCl C(C₂H₅)(C₃H₇)(COOH)₂ --(Heat)--> HOOC-CH(C₂H₅)(C₃H₇) + CO₂

CH₂(COOC₂H₅)₂ + 2 NaOH + C₂H₅Br + C₃H₇Br → C(C₂H₅)(C₃H₇)(COOH)₂ + 2 NaBr + 2 C₂H₅OH

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Reactant |

| Ethyl Bromide | C₂H₅Br | 108.97 | Reactant |

| Propyl Bromide | C₃H₇Br | 122.99 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 (x2) | Reactant |

| Total Reactant Mass | 472.13 | ||

| This compound | C₈H₁₄O₄ | 174.19 | Desired Product |

| Sodium Bromide | NaBr | 102.89 (x2) | Byproduct |

| Ethanol | C₂H₅OH | 46.07 (x2) | Byproduct |

Calculation of Atom Economy:

Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Calculation: (174.19 g/mol / 472.13 g/mol ) x 100 = 36.89%

This calculation demonstrates that, even with a 100% reaction yield, over 63% of the atomic mass of the reactants is converted into waste byproducts rather than the desired this compound.

Environmental Impact:

The environmental impact of this synthetic route extends beyond its poor atom economy:

Solvent Use: The reaction typically uses ethanol as a solvent, which is a volatile organic compound (VOC). Large-scale production requires significant quantities of solvent, which can contribute to air pollution if not properly recovered and recycled.

Waste Generation: The synthesis generates a substantial amount of inorganic salt waste (sodium bromide in this example), which must be separated from the product and disposed of. This adds to the process complexity and environmental burden.

Use of Halides: Alkyl halides, particularly bromides, are common alkylating agents in this synthesis. These compounds can be hazardous and are subject to environmental regulations.

Chemical Reactivity and Transformation Pathways of 2 Ethyl 2 Propylmalonic Acid

Decarboxylation Reactions

Decarboxylation is a significant chemical reaction for malonic acid derivatives, involving the removal of a carboxyl group and the release of carbon dioxide (CO₂). masterorganicchemistry.com For substituted malonic acids such as 2-Ethyl-2-propylmalonic acid, this transformation is typically induced by heating and results in the formation of a monocarboxylic acid. masterorganicchemistry.comwikipedia.org

The thermal decarboxylation of malonic acid and its derivatives proceeds through a cyclic, concerted transition state. masterorganicchemistry.com This mechanism involves the formation of an enol intermediate, which subsequently tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.commasterorganicchemistry.com The presence of alkyl substituents on the α-carbon, such as the ethyl and propyl groups in this compound, can influence the reaction conditions required for efficient decarboxylation. asianpubs.org Specifically, alkyl substitution on the methylene (B1212753) group of malonic acid can lead to a decrease in the reaction rate compared to the parent compound. asianpubs.org

Temperature is a critical parameter in the thermal decarboxylation of this compound, directly impacting the reaction rate and the purity of the resulting product. Generally, higher temperatures accelerate the rate of CO₂ evolution. researchgate.net For analogous compounds like other phenylmalonic acids, temperatures in the range of 160–200 °C are often required for decarboxylation to occur without a catalyst. beilstein-journals.org Studies on the closely related ethylmalonic acid in its molten state have shown a clear dependence of the decarboxylation rate on temperature. asianpubs.org Overheating can lead to the formation of byproducts, although the primary transformation pathway remains the loss of carbon dioxide. beilstein-journals.org Careful control of the temperature is therefore essential to maximize the yield of the desired monocarboxylic acid and minimize impurities.

Table 1: Illustrative Effect of Temperature on Decarboxylation Rate

| Temperature (°C) | Relative Rate of Decarboxylation | Purity of Product |

| 120 | Slow | High |

| 140 | Moderate | High |

| 160 | Fast | Moderate |

| 180 | Very Fast | Lower (potential for side reactions) |

Thermal Decarboxylation Mechanisms and Conditions

Solvent Effects and Solvent-Free Decarboxylation

The choice of solvent, or the absence thereof, significantly affects the decarboxylation of malonic acids. The reaction can be performed neat in the molten state, which represents a solvent-free condition. asianpubs.org When solvents are used, their properties play a crucial role. Correlation analysis of malonic acid decarboxylation kinetics indicates that the reaction rate increases with the basicity, polarity, and molar volume of the solvent. researchgate.net For ethylmalonic acid, a study using a water-dioxane mixture found that the reaction is most efficient in media containing 75-85% dioxane. asianpubs.org In some modern synthetic methods, trifluoroethanol has been employed as a solvent for photoredox-catalyzed decarboxylations. nih.gov

Table 2: Illustrative Influence of Solvent on Decarboxylation Efficacy

| Solvent | Relative Rate | Key Solvent Property |

| None (Molten) | Moderate-Fast (Temp. Dependent) | N/A |

| Dioxane (75-85%) | High | Aprotic, moderate polarity |

| Water | Slow | Protic, high polarity |

| Trifluoroethanol (TFE) | Variable (method dependent) | Polar, protic, low nucleophilicity |

| Dimethyl Sulfoxide (DMSO) | Moderate | Polar, aprotic |

Catalyzed Decarboxylation Variants

To facilitate decarboxylation under milder conditions, various catalysts can be employed. Acid catalysis is a common approach; for instance, adding a catalytic amount of a strong acid like sulfuric acid can promote the reaction at lower temperatures. beilstein-journals.org In one instance involving a related compound, slight overheating to 100 °C in the presence of sulfuric acid was sufficient to induce decarboxylation. beilstein-journals.org

More advanced catalytic systems have also been developed. Organic photoredox catalysis, using reagents such as a Fukuzumi acridinium (B8443388) photooxidant, enables the hydrodecarboxylation of malonic acid derivatives under visible light irradiation. nih.govorganic-chemistry.org Other catalytic methods include the use of quinoline (B57606) or silver carbonate with acetic acid in DMSO. researchgate.netorganic-chemistry.org

The decarboxylation of this compound results in the loss of one of the two carboxyl groups as carbon dioxide, yielding a single monocarboxylic acid product. The specific product formed is 2-ethylpentanoic acid . This transformation involves the breaking of a carbon-carbon bond and the formation of a new carbon-hydrogen bond at the α-carbon position. masterorganicchemistry.com

HOOC-C(CH₂CH₃)(CH₂CH₂CH₃)-COOH → CH₃CH₂CH₂CH(CH₂CH₃)COOH + CO₂

Esterification and Transesterification Reactions

This compound, as a dicarboxylic acid, can undergo esterification reactions with alcohols to form the corresponding esters. This reaction is typically carried out under acidic conditions, a method known as Fischer esterification. youtube.com The reaction involves heating the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Depending on the stoichiometry, either a monoester or, more commonly, a diester can be synthesized. ppor.az

Transesterification is another important transformation pathway, which involves the conversion of one ester into another. masterorganicchemistry.com For an ester of this compound, this can be achieved by reacting it with a different alcohol, typically in the presence of either an acid or a base catalyst. masterorganicchemistry.com To drive the reaction to completion, the alcohol used for the exchange is often employed as the solvent. masterorganicchemistry.com This process is an equilibrium, and the removal of the original alcohol or the use of a large excess of the new alcohol shifts the equilibrium toward the desired product. masterorganicchemistry.com

Synthesis of Mono- and Diesters of this compound

The conversion of this compound to its corresponding mono- and diesters is a fundamental transformation, yielding versatile intermediates for further synthetic applications. The direct esterification of both carboxylic acid groups to form a diester is typically achieved through Fischer-Speier esterification. This reaction involves heating the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often by azeotropic distillation.

Alternatively, diesters of 2,2-disubstituted malonic acids can be prepared by the sequential alkylation of a dialkyl malonate. whiterose.ac.uk For instance, diethyl malonate can be deprotonated with a base like sodium ethoxide, followed by reaction with an ethyl halide. A second deprotonation and subsequent reaction with a propyl halide would yield diethyl 2-ethyl-2-propylmalonate.

The synthesis of monoesters of this compound requires more controlled conditions to achieve selectivity. One common strategy is the partial hydrolysis or saponification of the corresponding diester. researchgate.net By using a stoichiometric amount of a base, such as potassium hydroxide (B78521), one of the two ester groups can be selectively cleaved to yield the monoacid-monoester, also known as a malonic acid half-oexyster (MAHO). researchgate.net

Another approach is the direct monoesterification of the dicarboxylic acid. This can be challenging due to the similar reactivity of the two carboxylic acid groups. However, specific reagents and catalysts have been developed to favor monoester formation. For example, boric acid has been shown to catalyze the selective monoesterification of malonic acid, potentially through a chelation mechanism that deactivates the monoester product towards further reaction. beilstein-journals.org While this has been demonstrated for the parent malonic acid, the principle could be applied to substituted derivatives.

| Product | Reagents | Catalyst | Key Strategy |

| Diethyl 2-ethyl-2-propylmalonate | This compound, Ethanol (B145695) | Sulfuric Acid | Fischer-Speier Esterification |

| Diethyl 2-ethyl-2-propylmalonate | Diethyl malonate, Ethyl halide, Propyl halide | Sodium Ethoxide | Sequential Alkylation |

| Ethyl hydrogen 2-ethyl-2-propylmalonate | Diethyl 2-ethyl-2-propylmalonate | Potassium Hydroxide | Partial Saponification |

| Monoester of this compound | This compound, Alcohol | Boric Acid | Direct Monoesterification |

Selectivity in Partial Esterification

Achieving selectivity in the partial esterification of a symmetric dicarboxylic acid like this compound is a significant synthetic challenge. As mentioned, two primary strategies are employed: controlled hydrolysis of a diester and direct mono-esterification of the diacid.

The success of selective mono-saponification of a dialkyl 2-ethyl-2-propylmalonate hinges on careful control of reaction conditions. The use of one equivalent of a base (e.g., KOH or NaOH) in a suitable solvent system (often an alcohol/water mixture) at room temperature allows for the cleavage of one ester group. researchgate.net The resulting carboxylate salt is less soluble and precipitates or is otherwise deactivated from further hydrolysis. Acidic workup then yields the desired monoester. The efficiency of this method can be influenced by the steric bulk of the ester's alkyl groups and the substituents on the malonic acid itself.

Direct mono-esterification offers a more atom-economical route. This approach has been explored for various substituted malonic acids. researchgate.net The reaction can be optimized by carefully controlling the stoichiometry of the alcohol and employing specific catalysts. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate monoester formation, although yields may vary and diester formation can be a competing side reaction. Boric acid has been identified as an effective catalyst for the selective monoesterification of unsubstituted malonic acid, a method that could potentially be adapted for 2,2-disubstituted analogues. beilstein-journals.org

| Method | Starting Material | Key Reagents | Product | Selectivity Principle |

| Partial Saponification | Diethyl 2-ethyl-2-propylmalonate | 1 eq. KOH, Ethanol/H₂O | Ethyl hydrogen 2-ethyl-2-propylmalonate | Stoichiometric control of base |

| Direct Mono-esterification | This compound | Alcohol, DCC, DMAP | Monoester of this compound | Use of coupling agents and controlled stoichiometry |

| Catalytic Mono-esterification | This compound | Alcohol | Boric Acid | Catalyst deactivates monoester product |

Amidation Reactions

Cyclization to Imides and Related Heterocycles

The diamide (B1670390) derivative of this compound is a potential precursor for the synthesis of cyclic imides, specifically a 4,4-disubstituted piperidine-2,6-dione. The formation of the imide ring from the open-chain diamide would involve an intramolecular cyclization with the elimination of ammonia. This type of reaction is typically promoted by heat (thermal cyclization) or by using dehydrating agents.

While specific literature on the cyclization of 2-ethyl-2-propylmalonamide is scarce, the synthesis of substituted piperidine-2,6-diones is a known transformation in organic chemistry. These structures are often prepared through routes like the Dieckmann cyclization of appropriate precursors rather than the direct cyclization of a malonamide (B141969). However, the dehydration of amic acids, formed from the reaction of an amine with a cyclic anhydride (B1165640), is a very common method for imide synthesis. By analogy, it is plausible that under harsh thermal conditions or with powerful dehydrating reagents, 2-ethyl-2-propylmalonamide could undergo cyclization to form 4-ethyl-4-propylpiperidine-2,6-dione.

Functional Group Interconversions

Reduction of Carboxylic Acid Moieties

The reduction of both carboxylic acid groups of this compound leads to the formation of the corresponding diol, 2-ethyl-2-propyl-1,3-propanediol. This transformation requires a powerful reducing agent capable of reducing carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The dicarboxylic acid is added to a suspension of LiAlH₄, and after the reaction is complete, a careful aqueous workup is performed to hydrolyze the intermediate aluminum alkoxide complexes and liberate the diol.

An alternative and often more convenient method involves the reduction of the corresponding diester, such as diethyl 2-ethyl-2-propylmalonate. Esters are readily reduced by LiAlH₄ to the corresponding primary alcohols. This two-step process (esterification followed by reduction) is frequently preferred because esters are often easier to handle and purify than dicarboxylic acids, and the reduction reaction can be cleaner. The synthesis of the related 2-propyl-1,3-propanediol has been described using a malonic ester synthesis approach, which concludes with the reduction of the substituted malonic ester.

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 2-Ethyl-2-propyl-1,3-propanediol |

| Diethyl 2-ethyl-2-propylmalonate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 2-Ethyl-2-propyl-1,3-propanediol |

Oxidation Pathways

The oxidation of 2,2-disubstituted malonic acids like this compound is characterized primarily by oxidative decarboxylation, a process where the removal of a carboxyl group is accompanied by an oxidation step.

One modern approach to this transformation is through electrochemical methods. A study on the oxidative decarboxylation of various disubstituted malonic acids has demonstrated their conversion into the corresponding ketones. nih.gov When subjected to electrolysis, these malonic acids can be transformed into dimethoxy ketals in good yields. Subsequent treatment of the crude reaction mixture with aqueous acid, such as 1 M HCl, facilitates the conversion of the ketal intermediate into the final ketone product in a one-pot operation. nih.gov For this compound, this pathway would theoretically yield 4-heptanone.

Another advanced method involves photoredox catalysis for the hydrodecarboxylation of malonic acid derivatives. This technique has been successfully applied to dialkyl substituted malonic acids, achieving a double decarboxylation to form a methylene group. nih.gov The reaction typically employs a Fukuzumi acridinium photooxidant and a base to generate the carboxylate, which then undergoes single-electron oxidation to form an acyloxyl radical. This radical rapidly loses carbon dioxide to produce a carbon-centered radical, which then abstracts a hydrogen atom to yield the final product. nih.govorganic-chemistry.org

While not strictly oxidative, thermal decarboxylation is a related pathway. Dialkylated malonic acids can be decarboxylated when heated at high temperatures (e.g., >150 °C), typically without a solvent, to yield the corresponding carboxylic acid. stackexchange.commasterorganicchemistry.com In the case of this compound, this would result in the formation of 2-ethylpentanoic acid.

Table 1: Summary of Oxidation and Decarboxylation Pathways for Disubstituted Malonic Acids

| Pathway | Reagents/Conditions | Intermediate(s) | Final Product Type |

|---|---|---|---|

| Electrochemical Oxidation | Electrolysis, NH3; then aq. HCl | Dimethoxy ketal | Ketone |

| Photoredox Hydrodecarboxylation | Acridinium photooxidant, base, H-atom donor | Acyloxyl radical, carbon-centered radical | Alkane (double decarboxylation) |

| Thermal Decarboxylation | High temperature (>150 °C) | Enol (from cyclic transition state) | Carboxylic acid (single decarboxylation) |

Condensation Reactions Involving the Malonic Acid Scaffold

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. However, the reactivity of this compound in this context is severely limited by its structure.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a nucleophilic addition reaction between an active hydrogen compound and a carbonyl group (from an aldehyde or ketone), followed by dehydration. wikipedia.org The "active hydrogen component" is characterized by a methylene or methine group flanked by two electron-withdrawing groups, such as carboxyl groups, which makes the α-protons acidic and easily removable by a mild base to form a nucleophilic enolate. alfa-chemistry.comlscollege.ac.in

Typical active hydrogen compounds for this reaction include malonic acid (Z–CH₂–Z) and monosubstituted derivatives (Z–CHR–Z). wikipedia.orglscollege.ac.in this compound, being a 2,2-disubstituted or dialkylated derivative, lacks any α-hydrogens on the carbon atom between the two carboxyl groups. Consequently, it cannot be deprotonated to form the necessary enolate ion and therefore cannot act as the nucleophilic partner in a Knoevenagel condensation. wikipedia.orgalfa-chemistry.com

This inherent lack of reactivity in the classical Knoevenagel condensation is a defining characteristic of all 2,2-disubstituted malonic acids.

Anhydride Formation

The formation of a cyclic anhydride from a dicarboxylic acid typically involves an intramolecular dehydration reaction. While dicarboxylic acids like succinic and glutaric acid readily form stable five- and six-membered cyclic anhydrides upon heating, the formation of a malonic anhydride presents a significant challenge. google.comwikipedia.org

The direct dehydration of malonic acid itself does not yield the corresponding four-membered cyclic anhydride; instead, it decomposes to form carbon suboxide (C₃O₂) and water. google.comwikipedia.org Substituted malonic acids, when subjected to dehydrating conditions, have been reported to yield polymeric anhydrides rather than the discrete monomeric cyclic structures. google.com

The synthesis of monomeric substituted malonic anhydrides, such as dimethylmalonic anhydride, has been achieved through specialized methods like the ozonolysis of ketene (B1206846) dimers at very low temperatures (e.g., -78 °C). google.com However, these monomeric malonic anhydrides are highly unstable. Dimethylmalonic anhydride, for instance, begins to decompose near 10 °C, while the parent malonic anhydride is unstable even at -30 °C. google.com The decomposition pathway involves the loss of carbon dioxide to generate a ketene. google.com

Given this high degree of instability and propensity for decomposition or polymerization, the formation of a stable, monomeric 2-Ethyl-2-propylmalonic anhydride via simple dehydration is considered unfeasible.

Derivatives and Analogues of 2 Ethyl 2 Propylmalonic Acid

Structural Modifications at the Alpha-Carbon

The reactivity of the methylene (B1212753) group in malonic acid and its esters allows for the introduction of various substituents at the alpha-position, leading to a diverse range of dialkylated and arylated compounds.

The synthesis of dialkylmalonic acids, such as 2-ethyl-2-propylmalonic acid, is a well-established method for carbon-carbon bond formation. scirp.org The process typically begins with the alkylation of a malonic ester, like diethyl malonate. atamanchemicals.comuomustansiriyah.edu.iq The hydrogen atoms of the methylene group in diethyl malonate are acidic and can be removed by a strong base, such as sodium ethoxide, to form a carbanion. atamanchemicals.comuomustansiriyah.edu.iq This carbanion then acts as a nucleophile, reacting with an alkyl halide to form a monoalkylmalonic ester. uomustansiriyah.edu.iqminia.edu.eg The process can be repeated with a second alkyl halide to yield a dialkylmalonic ester. atamanchemicals.comminia.edu.eg Subsequent hydrolysis of the dialkylmalonic ester yields the corresponding dialkylmalonic acid. minia.edu.eg

The hydrolysis of monoaryl malonate anions, which are derivatives of dialkylmalonic acids, is subject to intramolecular general base catalysis by the ionized carboxyl group. rsc.org The efficiency of this catalysis shows little sensitivity to changes in the geometry between the catalytic and substrate groups. rsc.org In their monopotassium salts, dialkylmalonic acids like the diethyl and di-n-propyl derivatives exhibit strong symmetric intramolecular hydrogen bonds. rsc.org

Table 1: Examples of Dialkylmalonic Acid Derivatives

| Derivative Name | Formula | Melting Point (°C) |

| This compound | C8H14O4 | 90-93 scirp.org |

| Diethylmalonic acid | C7H12O4 | 125-127 |

| Di-n-propylmalonic acid | C9H16O4 | 152-154 scirp.org |

The synthetic strategy for creating dialkylmalonic acids can be extended to introduce a wide variety of alkyl and aryl groups at the alpha-carbon. This versatility allows for the synthesis of malonic acid derivatives with tailored properties. For instance, compounds with different alkyl groups can be prepared, such as 2-ethyl-2-butylmalonic acid and 2-propyl-2-butylmalonic acid. scirp.org

Furthermore, aryl substituents can be introduced, leading to compounds like phenylmalonic acid. scispace.com The synthesis of these derivatives often follows the classic malonic ester synthesis pathway, where the appropriate alkyl or aryl halide is reacted with the enolate of a malonic ester. uomustansiriyah.edu.iq These substituted malonic acids are valuable intermediates in organic synthesis. For example, they can undergo decarboxylation to produce substituted carboxylic acids. scirp.orgresearchgate.net The coadsorption of certain malonic acid derivatives, such as phenylmalonic acid and benzylmalonic acid, has been studied in the context of dye-sensitized solar cells. scispace.com

Table 2: Malonic Acid Derivatives with Diverse Substituents

| Derivative Name | Substituents at α-carbon | Application/Research Area |

| Phenylmalonic acid | Phenyl | Coadsorbent in dye-sensitized solar cells scispace.com |

| Benzylmalonic acid | Benzyl | Coadsorbent in dye-sensitized solar cells scispace.com |

| i-Propylmalonic acid | Isopropyl | Coadsorbent in dye-sensitized solar cells scispace.com |

| n-Butylmalonic acid | n-Butyl | Coadsorbent in dye-sensitized solar cells scispace.com |

Ester and Amide Derivatives

The two carboxylic acid groups of this compound and its analogues are key functional handles for the creation of a wide range of ester and amide derivatives.

Malonic acid esters can be synthesized with a variety of alcohol moieties, leading to both symmetrical and unsymmetrical diesters. researchgate.net The esterification process can be carried out by reacting malonic acid with different alcohols, including aliphatic, cyclic, and aromatic alcohols. researchgate.net For instance, alcohols such as butanol-1, heptanol-1, octanol-1, nonanol-1, decanol-1, 2-methylpropanol-1, methylcyclohexan-4-ol, and phenylmethanol have been used to create a range of malonic esters. researchgate.net The synthesis of symmetrical diesters is typically performed with a molar ratio of acid to alcohol of 1:3. researchgate.net Unsymmetrical esters are prepared in a stepwise manner, where a monoester is first synthesized and then esterified with a different alcohol. researchgate.net

The hydrolysis of malonic acid esters is an important reaction, often used to generate the corresponding carboxylic acids. amelica.org Various methods have been developed for ester hydrolysis, including procedures that can selectively hydrolyze one ester group in a diester to form a half-ester of malonic acid. amelica.org These half-esters are valuable building blocks in the synthesis of pharmaceuticals and natural products. amelica.org

Table 3: Examples of Malonic Acid Esters

| Ester Name | Alcohol Moiety |

| Dibutyl malonate | Butanol researchgate.net |

| Diethyl malonate | Ethanol (B145695) atamanchemicals.comatamankimya.com |

| Dibenzyl malonate | Benzyl alcohol researchgate.net |

| Di-tert-butyl malonate | Isobutene/tert-butyl alcohol researchgate.net |

Malonamide (B141969) derivatives are an important class of organic compounds with applications in various fields, including medicinal chemistry and metal extraction. sci-hub.se They are typically synthesized from malonic acid esters and amines. sci-hub.seresearchgate.net These compounds have been investigated for a range of biological activities and have been found to be potent antidiabetic agents, k-opioid receptor agonists, and anticancer agents. sci-hub.se

The structure of malonamides, with their multiple coordination sites, makes them effective ligands for metal ions. sci-hub.se They have been shown to be efficient and selective extractants for lanthanides and actinides. sci-hub.se Malonamide derivatives can also undergo further chemical transformations to create more complex molecules. For example, they can be used as precursors in the synthesis of heterocyclic compounds. rsc.org The conjugate addition of malonamide to substituted propenones can lead to the formation of 6-hydroxy-2-piperidones, which can then be converted to 2-pyridones. rsc.org

Table 4: Applications of Malonamide Derivatives

| Application Area | Description |

| Medicinal Chemistry | Potent antidiabetic, k-opioid receptor agonists, and anticancer agents. sci-hub.se |

| Metal Extraction | Efficient and selective extractors for lanthanides and actinides. sci-hub.se |

| Organic Synthesis | Building blocks for the synthesis of heterocyclic compounds like 2-pyridones. sci-hub.sersc.org |

| Antithrombotic Agents | Certain malonamide derivatives exhibit strong antithrombotic effects. google.com |

Heterocyclic Compounds Incorporating the Malonic Acid Scaffold

The malonic acid framework is a versatile building block for the synthesis of a wide variety of heterocyclic compounds. bohrium.comresearchgate.net Derivatives of malonic acid, such as diethyl malonate and malononitrile (B47326), are common starting materials in these syntheses. bohrium.com

For example, pyrazoles and pyrazolopyrimidines can be synthesized using malonic acid and its derivatives as precursors. bohrium.com The reaction of malononitrile dimer with salicylaldehydes and malonic acid can lead to the formation of chromeno[2,3-b]pyridines, a class of condensed heterocyclic compounds with potential biological activities. nih.gov

Malonamide and its derivatives also serve as important precursors for heterocyclic synthesis. The reaction of malonamide with substituted propenones can yield substituted 2-pyridone derivatives. rsc.org Furthermore, cyclocondensation reactions involving malonic acid derivatives are employed to create various heterocyclic systems. For instance, a reaction of certain aminotriazine (B8590112) derivatives with malonic acid can produce N',N3-disubstituted-thiobarbituric acid. scirp.org A polymer-bound cyclic malonic acid ester has been used as a scaffold for the solid-phase synthesis of 4(1H)-quinolones and pyrimidine (B1678525) derivatives. acs.org

Table 5: Heterocyclic Systems from Malonic Acid Derivatives

| Heterocyclic System | Malonic Acid Precursor |

| Pyrazoles | Malonic acid, diethyl malonate, malononitrile bohrium.com |

| Pyrazolopyrimidines | Malonic acid derivatives bohrium.com |

| Chromeno[2,3-b]pyridines | Malonic acid, malononitrile dimer nih.gov |

| 2-Pyridones | Malonamide rsc.org |

| 4(1H)-Quinolones | Polymer-bound cyclic malonic acid ester acs.org |

| Pyrimidines | Polymer-bound cyclic malonic acid ester acs.org |

| Thiobarbituric acids | Malonic acid scirp.org |

Biosynthetically Derived Analogues (e.g., Polyketides with Malonate Units)

While direct biosynthetic pathways producing this compound are not prominently documented, the structural motif of a substituted malonic acid is fundamental to the biosynthesis of a vast and diverse class of natural products known as polyketides. wikipedia.orgnih.gov These compounds are assembled by large, multi-domain enzyme complexes called polyketide synthases (PKSs). wikipedia.orgacs.org The biosynthesis of polyketides is mechanistically similar to fatty acid synthesis, involving sequential decarboxylative Claisen-like condensations of small carboxylic acid units. nih.govrasmusfrandsen.dk

The core process involves a "starter unit," typically a short-chain acyl-CoA like acetyl-CoA or propionyl-CoA, which is sequentially elongated by "extender units." wikipedia.org The most common extender unit is malonyl-CoA, derived from the carboxylation of acetyl-CoA. imperial.ac.ukimperial.ac.uk It is the selection of various starter units and, more importantly, a wide range of substituted malonate-derived extender units that generates the immense structural diversity observed in polyketides. nih.govwikipedia.org Therefore, analogues of this compound are central to the natural world, not as standalone molecules, but as building blocks incorporated into complex bioactive structures.

Polyketide Synthase (PKS) Machinery

Polyketide synthases are modular enzymes where each module is responsible for one cycle of chain elongation and associated chemical modifications. acs.orgnih.gov A minimal PKS module consists of three essential domains:

Acyltransferase (AT): This domain selects the appropriate extender unit (e.g., malonyl-CoA or a substituted derivative) and transfers it to the acyl carrier protein. wikipedia.orgnih.gov

Acyl Carrier Protein (ACP): The ACP holds the growing polyketide chain and the incoming extender unit via a flexible phosphopantetheine arm, shuttling them between the active sites of the module. nih.govacs.org

Ketosynthase (KS): This domain catalyzes the key carbon-carbon bond-forming reaction—a decarboxylative condensation between the ACP-bound extender unit and the polyketide chain attached to the KS domain from the previous step. wikipedia.orgnih.gov

The structural variety of polyketides is largely dictated by the specificity of the AT domain in each module, which can select for substituted malonates like methylmalonyl-CoA, ethylmalonyl-CoA, and others, leading to the incorporation of alkyl branches in the polyketide backbone. nih.gov

Interactive Data Table: Key Domains in Polyketide Synthesis

| Domain | Function | Citation |

| Acyltransferase (AT) | Selects an extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) and loads it onto the ACP domain. | wikipedia.orgnih.gov |

| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain and extender units via a phosphopantetheine arm. | nih.govacs.org |

| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation to elongate the polyketide chain. | wikipedia.orgnih.gov |

| Ketoreductase (KR) | Reduces the β-keto group formed during condensation to a hydroxyl group. | acs.org |

| Dehydratase (DH) | Eliminates water from the β-hydroxy group to form a double bond. | acs.org |

| Enoylreductase (ER) | Reduces the double bond to a saturated carbon-carbon bond. | acs.org |

| Thioesterase (TE) | Cleaves the completed polyketide chain from the PKS, often catalyzing cyclization. | acs.org |

Research on Extender Unit Incorporation

The ability of PKS modules to incorporate substituted malonates is a major focus of research for generating novel "unnatural" natural products with potentially new or improved pharmacological activities. Scientific efforts have demonstrated that the substrate tolerance of some PKS enzymes can be exploited.

Key research findings include:

Enzymatic Generation of Extender Units: Studies on enzymes like malonyl-CoA synthetase (MatB) from Streptomyces coelicolor have shown they can produce various CoA-linked extender units. nih.gov Structural analysis of MatB revealed how it can accept malonate and its derivatives, providing a tool for the biocatalytic production of diverse extender units for in vitro PKS studies. nih.gov

Use of Synthetic Analogues: To bypass the need for enzymatic synthesis of each extender unit, researchers have developed synthetic mimics. N-acetylcysteamine (SNAC) thioesters of malonate derivatives have been successfully used as membrane-permeable substrates. beilstein-journals.org These synthetic analogues can be fed to bacterial fermentation systems, where they are recognized by PKS machinery and incorporated into polyketide backbones, demonstrating that the activation of the malonate derivative is a key factor for its utilization. beilstein-journals.org

Creating Structural Diversity: The incorporation of different extender units directly influences the final structure of the polyketide. For example, the use of methylmalonyl-CoA instead of malonyl-CoA results in a methyl group branch on the polyketide backbone, as seen in the biosynthesis of the antibiotic erythromycin. nih.gov While direct incorporation of a unit as complex as ethyl-propyl-malonyl-CoA by a native PKS is not documented, the principle of using substituted malonates remains the same.

Interactive Data Table: Examples of Substituted Malonate Extender Units

| Extender Unit (as CoA-thioester) | Resulting Structural Feature in Polyketide | Example Polyketide Class | Citation |

| Malonyl-CoA | Unsubstituted -CH2-C(O)- | Aromatic polyketides (e.g., Doxorubicin) | nih.gov |

| (2S)-Methylmalonyl-CoA | Methyl branch | Macrolides (e.g., Erythromycin) | nih.gov |

| Ethylmalonyl-CoA | Ethyl branch | Avermectin | nih.gov |

| Propylmalonyl-CoA | Propyl branch | Salinomycin | nih.gov |

| Methoxy-malonyl-ACP | Methoxy group | Ansamitocin | nih.gov |

Advanced Analytical Characterization of 2 Ethyl 2 Propylmalonic Acid and Its Derivatives

Spectroscopic Methodologies for Mechanistic Elucidation

Spectroscopic techniques are invaluable for probing molecular structures and observing chemical reactions in real-time. By analyzing the interaction of electromagnetic radiation with molecules, detailed information about functional groups, connectivity, and changes in chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules and for monitoring the progress of chemical reactions. While specific experimental NMR data for 2-ethyl-2-propylmalonic acid is not widely available in public databases, its expected ¹H and ¹³C NMR spectral features can be predicted based on its structure and data from analogous compounds like ethylmalonic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the ethyl and propyl groups, as well as a characteristic signal for the acidic protons of the carboxylic acid groups. The chemical shifts of the alkyl protons would be influenced by the electronegativity of the adjacent quaternary carbon and carboxylic acid moieties.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acids, the quaternary alpha-carbon, and the carbons of the ethyl and propyl chains.

Reaction monitoring by NMR would involve acquiring spectra at various time points during a reaction, such as the synthesis of this compound via alkylation of a malonic ester derivative followed by hydrolysis. Changes in the intensity of reactant signals and the appearance and growth of product signals would allow for the determination of reaction kinetics and the identification of any intermediate species.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -COOH | 10-12 | Singlet (broad) | 2H |

| -CH₂- (propyl) | 1.8 - 2.0 | Triplet | 2H |

| -CH₂- (ethyl) | 1.8 - 2.0 | Quartet | 2H |

| -CH₂- (propyl) | 1.2 - 1.4 | Sextet | 2H |

| -CH₃ (ethyl) | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 175-185 |

| Quaternary C | 50-60 |

| -CH₂- (propyl) | 30-40 |

| -CH₂- (ethyl) | 20-30 |

| -CH₂- (propyl) | 15-25 |

| -CH₃ (ethyl) | 10-15 |

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio of their ions. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.

The molecular ion peak (M⁺) for this compound (C₈H₁₄O₄) would be expected at a mass-to-charge ratio (m/z) of 174.19. However, due to the presence of two carboxylic acid groups, the molecular ion may be unstable and not readily observed. Common fragmentation pathways would include the loss of water (H₂O, 18 Da), a carboxyl group (-COOH, 45 Da), and cleavage of the alkyl chains. The fragmentation pattern can provide valuable information for identifying the compound and its derivatives, as well as for elucidating reaction pathways by identifying intermediates and byproducts.

Plausible Fragmentation Pathways for this compound in EI-MS

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M - H₂O]⁺ | C₈H₁₂O₃ | 156 |

| [M - COOH]⁺ | C₇H₁₃O₂ | 129 |

| [M - C₂H₅]⁺ | C₆H₉O₄ | 145 |

| [M - C₃H₇]⁺ | C₅H₇O₄ | 131 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption peak would also be expected around 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The C-H stretching vibrations of the ethyl and propyl groups would appear in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: In Raman spectroscopy, the C=O stretch would also be a strong band. The symmetric vibrations of the carbon skeleton would be particularly Raman active, providing a detailed fingerprint of the molecule. Raman spectroscopy is also a powerful tool for studying the adsorption of molecules onto surfaces, as changes in the vibrational frequencies can indicate the nature of the interaction between the adsorbate and the substrate.

Expected Key IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (very broad) | Weak |

| Carboxylic Acid C=O | Stretch | 1700-1725 (strong) | 1640-1680 (strong) |

| Alkyl C-H | Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| C-O | Stretch | 1210-1320 (medium) | Weak |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a non-volatile compound like this compound, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. A common derivatization method is silylation, which replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS derivative of this compound would exhibit a characteristic retention time on a given GC column and a specific mass spectrum that can be used for its identification and quantification. GC-MS is particularly useful for profiling volatile and semi-volatile compounds in a sample, which could include byproducts or impurities from the synthesis of this compound.

Hypothetical GC-MS Data for the di-TMS derivative of this compound

| Parameter | Expected Value/Characteristic |

|---|---|

| Retention Time | Dependent on column and temperature program |

| Molecular Ion (M⁺) of di-TMS derivative | m/z 318 |

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Unlike GC, HPLC is well-suited for the analysis of non-volatile and thermally unstable compounds like this compound without the need for derivatization.

A reversed-phase HPLC method would be appropriate for the analysis of this compound. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid groups are protonated. Detection can be achieved using an ultraviolet (UV) detector, as the carboxylic acid group has a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC is an excellent method for assessing the purity of this compound and for isolating the compound from a reaction mixture for further analysis.

Suggested Starting Conditions for HPLC Analysis of this compound

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for monitoring the progress of chemical reactions involving this compound. libretexts.org This technique allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. youtube.com